molecular formula C9H12FNO B13319349 (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol

(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13319349
M. Wt: 169.20 g/mol
InChI Key: CRXVAJLVRGFELS-SECBINFHSA-N
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Description

(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Chiral Resolution: Separation of the enantiomers to obtain the (1S)-isomer.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Hydrogenation: Using catalysts to achieve high yields and selectivity.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to form secondary amines.

    Substitution: Nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol: The enantiomer of the compound.

    2-Amino-1-(3-fluoro-4-methylphenyl)ethanol: Lacks chirality.

    2-Amino-1-(4-fluorophenyl)ethanol: Different substitution pattern on the aromatic ring.

Uniqueness

(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-2-amino-1-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

CRXVAJLVRGFELS-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CN)O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)O)F

Origin of Product

United States

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